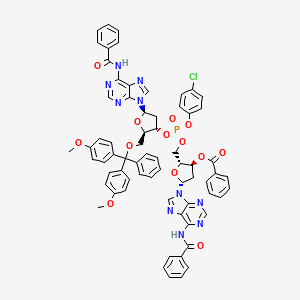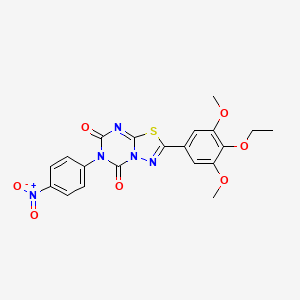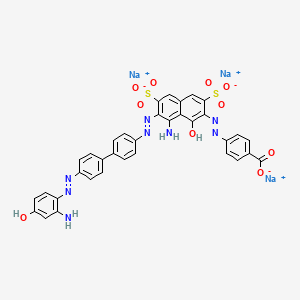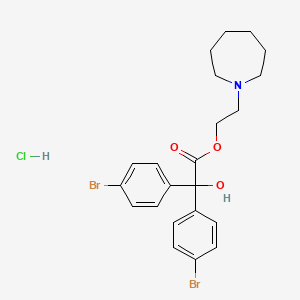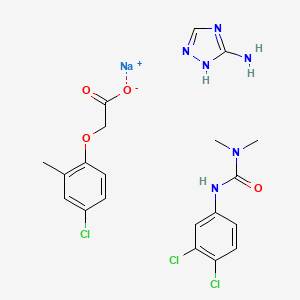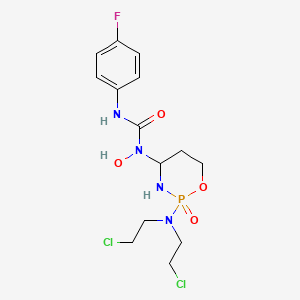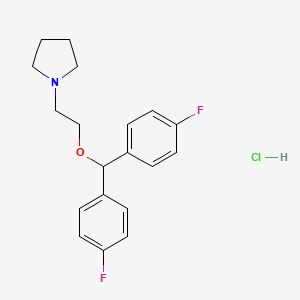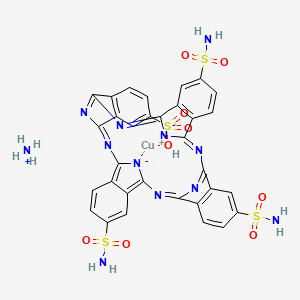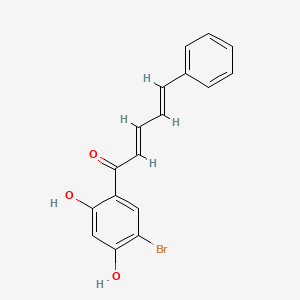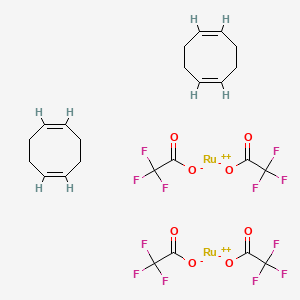
(Ru(COD)(CF3OCO)2)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (Ru(COD)(CF3OCO)2)2 is a ruthenium-based complex where COD stands for cyclooctadiene and CF3OCO represents trifluoroacetate. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Ruthenium complexes are known for their versatility and are widely used in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+COD+2CF3COOH→(Ru(COD)(CF3OCO)2)2+HCl
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Ru(COD)(CF3OCO)2)2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium tetroxide, while reduction can yield ruthenium hydride complexes.
Wissenschaftliche Forschungsanwendungen
(Ru(COD)(CF3OCO)2)2: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Ruthenium complexes are explored for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center with various substrates. The cyclooctadiene ligand provides a stable environment for the ruthenium, while the trifluoroacetate ligands enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
(Ru(COD)(CF3OCO)2)2: can be compared with other ruthenium complexes such as:
(Ru(COD)Cl2): This complex has similar catalytic properties but different reactivity due to the presence of chloride ligands.
(Ru(bpy)3)2+: A well-known ruthenium complex used in photochemistry and electrochemistry.
(Ru(p-cymene)Cl2): Another ruthenium complex with different ligands, used in hydrogenation and transfer hydrogenation reactions.
The uniqueness of This compound lies in its combination of cyclooctadiene and trifluoroacetate ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
133873-70-8 |
|---|---|
Molekularformel |
C24H24F12O8Ru2 |
Molekulargewicht |
870.6 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |
InChI-Schlüssel |
PDVWLQCCZLFCJV-LFKSYLCDSA-J |
Isomerische SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |
Kanonische SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


